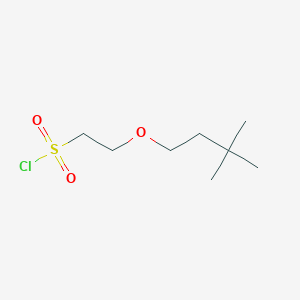
2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H17ClO3S. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a sulfonyl chloride group, which makes it highly reactive and useful in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(3,3-Dimethylbutoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction can be represented as follows:
2-(3,3-Dimethylbutoxy)ethanol+Chlorosulfonic acid→2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Acid or base catalysts may be used to facilitate certain reactions.
Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile are often used to dissolve the reactants and control the reaction environment.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules.
Pharmaceuticals: Employed in the synthesis of sulfonamide-based drugs and other pharmaceutical intermediates.
Material Science: Utilized in the modification of polymers and other materials to enhance their properties.
Biochemistry: Applied in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., HCl) to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound with similar reactivity but different steric and electronic properties.
Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with distinct reactivity due to the presence of the benzene ring.
Tosyl Chloride: A commonly used sulfonyl chloride in organic synthesis, known for its stability and ease of handling.
Uniqueness
2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride is unique due to the presence of the bulky 3,3-dimethylbutoxy group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This structural feature can be advantageous in certain synthetic applications where steric hindrance plays a crucial role.
Properties
Molecular Formula |
C8H17ClO3S |
|---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
2-(3,3-dimethylbutoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H17ClO3S/c1-8(2,3)4-5-12-6-7-13(9,10)11/h4-7H2,1-3H3 |
InChI Key |
VIFDQZRVMYBBKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCOCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















